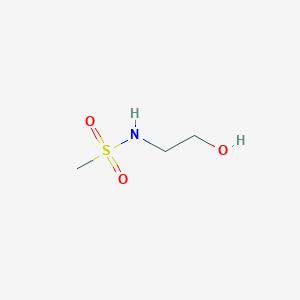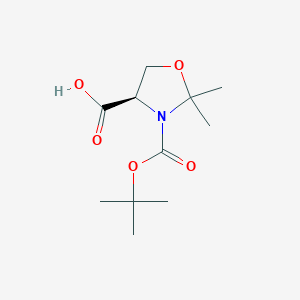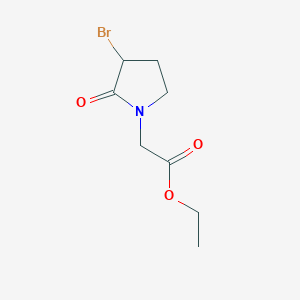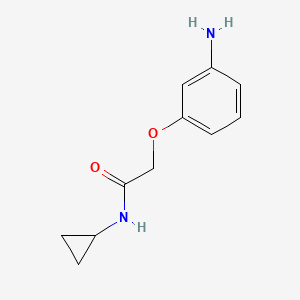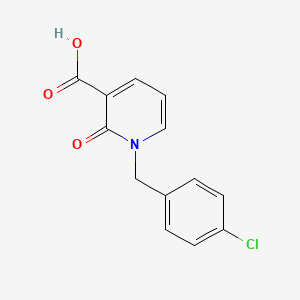
1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound you’re asking about seems to be a derivative of 4-Chlorobenzoic acid . 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .
Synthesis Analysis
4-Chlorobenzoic acid can be prepared by the oxidation of 4-chlorotoluene . Another related compound, 4-chlorobenzyl alcohol, can be oxidized to 4-chlorobenzoic acid . The reaction involves the use of hypochlorite as an oxidant .Molecular Structure Analysis
The molecular structure of a related compound, 4-Chlorobenzyl alcohol, has been analyzed . Its molecular formula is C7H7ClO and its molecular weight is 142.583 .Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid is a key reaction . This reaction involves the use of hypochlorite as an oxidant . Another reaction involving a related compound, 4-chlorobenzyl alcohol, is its oxidation by Cr(VI) in micellar media .Physical and Chemical Properties Analysis
4-Chlorobenzoic acid, a related compound, is a white solid with a density of 1.571 g/cm3. It has a melting point of 241.5 °C and a boiling point of 276 °C .科学的研究の応用
Synthesis and Characterization
1-(4-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives are subjects of synthesis and characterization studies to understand their chemical properties and potential applications. Zhao Jing-gui (2005) synthesized a novel compound closely related to the chemical structure and characterized it using elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its crystal structure and ketonic configuration without a betaine (Zhao Jing-gui, 2005). This process of synthesis and characterization is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals.
Catalytic Properties
The compound and its derivatives are explored for their catalytic properties. Paul et al. (2021) discussed the synthesis of coordination polymers (CPs) using related compounds as ligands, demonstrating their effectiveness as heterogeneous catalysts in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions under solvent-free conditions, showcasing the potential of these compounds in catalysis and green chemistry (Paul et al., 2021).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of this compound are used in the synthesis of various pharmacologically active molecules. Ghorbani‐Vaghei et al. (2016) synthesized new 1,4-dihydropyridine derivatives and evaluated them for antibacterial and antioxidant activities, indicating the relevance of this chemical scaffold in the development of new therapeutics (Ghorbani‐Vaghei et al., 2016).
Structural Studies and Materials Science
Structural studies of compounds related to this compound contribute to the field of materials science, especially in understanding the properties of new materials. The work of R. Pandian et al. (2014) on the crystal structures of related compounds helps in understanding the molecular conformation and potential applications in materials science (Pandian et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFFJDBXVSKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)

